5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzimidazole derivative, followed by its reaction with a suitable cyclooctyl ketone and an amine source under acidic or basic conditions to form the desired pyrrolone ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl or acyl groups .
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one apart from similar compounds is its unique cyclooctyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c20-18-17(19-21-14-10-6-7-11-15(14)22-19)16(24)12-23(18)13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBUDLNJKNYFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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